molecular formula C22H35N5O4 B12527959 L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- CAS No. 865874-86-8

L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-

Cat. No.: B12527959
CAS No.: 865874-86-8
M. Wt: 433.5 g/mol
InChI Key: JKEJIEJRMFGPAK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- is a complex organic compound with the molecular formula C22H35N5O4 and a molecular weight of 433.551 This compound is known for its unique structural features, which include a prolinamide backbone, a cyclohexyl group, and a histidyl moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the Histidine Moiety: The histidine amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    Formation of the Prolinamide Backbone: The proline derivative is coupled with the protected histidine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, typically using cyclohexyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the Boc-protected histidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Cyclohexyl bromide, tert-butoxycarbonyl chloride (Boc-Cl)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- is unique due to its specific combination of structural features, including the cyclohexyl group and the Boc-protected histidine moiety

Properties

CAS No.

865874-86-8

Molecular Formula

C22H35N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(2-cyclohexyl-1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C22H35N5O4/c1-22(2,3)31-21(30)26-16(20(29)27-11-7-10-17(27)18(23)28)12-15-13-24-19(25-15)14-8-5-4-6-9-14/h13-14,16-17H,4-12H2,1-3H3,(H2,23,28)(H,24,25)(H,26,30)/t16-,17-/m0/s1

InChI Key

JKEJIEJRMFGPAK-IRXDYDNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(N1)C2CCCCC2)C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(N1)C2CCCCC2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.